[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene
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Overview
Description
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] is a chemical compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol This compound features a cyclopropyl group substituted with a chlorine atom and two methyl groups, attached to a sulfinylbenzene moiety
Scientific Research Applications
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene is not specified in the available resources. Its mechanism of action would depend on the specific context of its use, particularly in the fields of drug discovery, organic synthesis, and material science.
Preparation Methods
The synthesis of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] typically involves the reaction of 1-chloro-2,2-dimethylcyclopropane with a sulfinylbenzene derivative under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] can be compared with similar compounds such as:
[(1-Chloro-2,2-dimethylcyclopropyl)sulfonylbenzene]: This compound features a sulfonyl group instead of a sulfinyl group, which may result in different reactivity and applications.
[(1-Bromo-2,2-dimethylcyclopropyl)sulfinylbenzene]: The substitution of chlorine with bromine can alter the compound’s chemical properties and reactivity.
[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylphenol]:
Properties
IUPAC Name |
(1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-10(2)8-11(10,12)14(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYHZLISFHJPKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(S(=O)C2=CC=CC=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211806 |
Source
|
Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65006-99-7 |
Source
|
Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65006-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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